

# Spectroscopic Data of Epifriedelanol Acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Epifriedelanol acetate*

Cat. No.: *B033437*

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This technical guide provides a concise overview of the spectroscopic data for **Epifriedelanol acetate**, a naturally occurring triterpenoid. The information is compiled from various scientific sources to aid in its identification and characterization.

## Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Epifriedelanol acetate**. It is important to note that a complete, experimentally verified dataset from a single source is not readily available in the public domain. The data presented here is a compilation from various sources, including spectral databases and phytochemical studies of plants known to contain this compound, such as *Pachysandra terminalis*.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

A predicted <sup>1</sup>H NMR spectrum is available, providing estimated chemical shifts for the hydrogen atoms in the molecule. Experimental data from peer-reviewed literature is needed for definitive assignments.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Data not available in a comprehensive, experimentally verified format.	Predicted spectra can be found in databases such as NP-MRD.[1]

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

While public databases like PubChem indicate the availability of  $^{13}\text{C}$  NMR data, the specific chemical shifts are not directly listed.[2] The data presented below is based on the known friedelane skeleton and typical shifts for similar triterpenoid acetates.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C-3	~ 74-76
Acetate $\text{CH}_3$	~ 21
Acetate $\text{C=O}$	~ 170-171
Other assignments	Characteristic shifts for the friedelane skeleton.

## Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of **Epifriedelanol acetate** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Absorption Frequency ( $\text{cm}^{-1}$ )
$\text{C=O}$ (Acetate)	~ 1735
$\text{C-O}$ (Acetate)	~ 1240
$\text{C-H}$ (Aliphatic)	~ 2850-2960

## Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **Epifriedelanol acetate** provides information about its molecular weight and fragmentation pattern.

Parameter	Value
Molecular Formula	C <sub>32</sub> H <sub>54</sub> O <sub>2</sub>
Molecular Weight	470.77 g/mol
Mass Spectrum (EI-MS)	Expected molecular ion peak (M <sup>+</sup> ) at m/z 470 and characteristic fragmentation patterns for the friedelane skeleton and loss of the acetyl group.

## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **Epifriedelanol acetate** are not available in a single, comprehensive source. However, the following are generalized procedures typically employed for the analysis of triterpenoids isolated from natural sources.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Epifriedelanol acetate** are dissolved in approximately 0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl<sub>3</sub>).
- **Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is first recorded and subtracted from the sample spectrum.

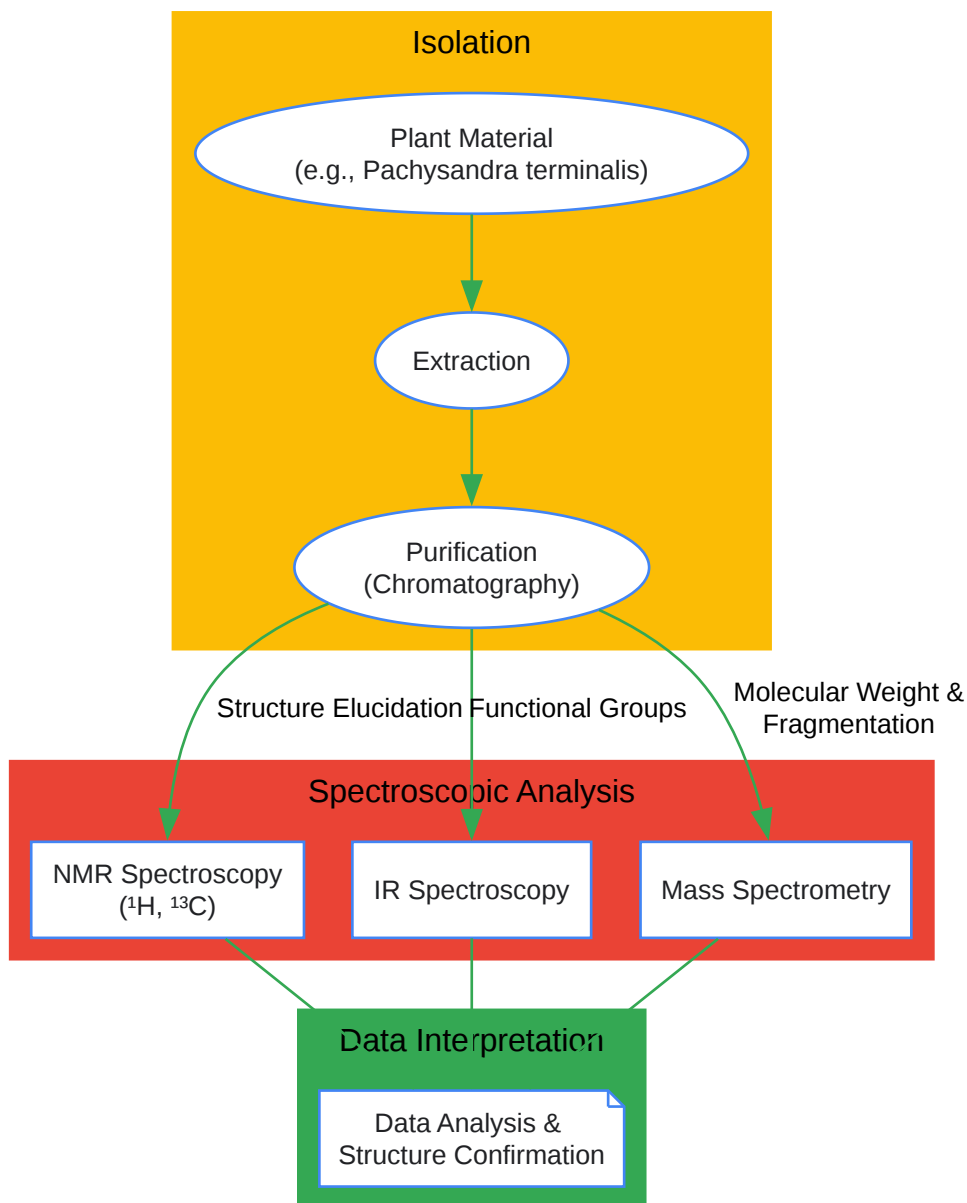
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) is a common method for triterpenoids, which causes fragmentation and provides structural information.
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Epifriedelanol acetate**.

## General Workflow for Spectroscopic Analysis of Natural Products



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Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

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## References

- 1. NP-MRD: <sup>1</sup>H NMR Spectrum (1D, 500 MHz, H<sub>2</sub>O, predicted) (NP0140570) [np-mrd.org]
- 2. Epifriedelanol acetate | C<sub>32</sub>H<sub>54</sub>O<sub>2</sub> | CID 13688748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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